molecular formula C13H11BrN2O3 B11811654 Ethyl 1-(4-bromophenyl)-4-formyl-1H-pyrazole-3-carboxylate

Ethyl 1-(4-bromophenyl)-4-formyl-1H-pyrazole-3-carboxylate

Cat. No.: B11811654
M. Wt: 323.14 g/mol
InChI Key: RABOQUQZFDWGOA-UHFFFAOYSA-N
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Description

Ethyl 1-(4-bromophenyl)-4-formyl-1H-pyrazole-3-carboxylate is a pyrazole-based heterocyclic compound featuring a 4-bromophenyl group at position 1, a formyl (-CHO) substituent at position 4, and an ethyl carboxylate (-COOEt) moiety at position 3 of the pyrazole ring. This compound serves as a versatile intermediate in medicinal and materials chemistry due to its reactive formyl group, which enables further functionalization via condensation, nucleophilic addition, or cyclization reactions. The bromine atom at the para position of the phenyl ring contributes to steric bulk and electron-withdrawing effects, influencing both reactivity and intermolecular interactions in crystal lattices .

Properties

Molecular Formula

C13H11BrN2O3

Molecular Weight

323.14 g/mol

IUPAC Name

ethyl 1-(4-bromophenyl)-4-formylpyrazole-3-carboxylate

InChI

InChI=1S/C13H11BrN2O3/c1-2-19-13(18)12-9(8-17)7-16(15-12)11-5-3-10(14)4-6-11/h3-8H,2H2,1H3

InChI Key

RABOQUQZFDWGOA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C=C1C=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(4-bromophenyl)-4-formyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate and hydrazine hydrate, followed by cyclization to form the pyrazole ring . The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom on the para position of the phenyl ring undergoes nucleophilic substitution under catalytic conditions. Common nucleophiles include amines, alkoxides, and thiols.

Example Reaction :
Reaction with aniline in the presence of a palladium catalyst yields 1-(4-aminophenyl)-4-formyl-1H-pyrazole-3-carboxylate derivatives.

Conditions :

  • Catalyst: Pd(PPh₃)₄ or CuI

  • Solvent: DMF or THF

  • Temperature: 80–120°C

NucleophileProductKey Application
AminesAryl aminesPharmaceutical intermediates
PhenolatesAryl ethersPolymer precursors
ThiolsThioethersBioactive agents

Oxidation of the Formyl Group

The aldehyde group is oxidized to a carboxylic acid under strong oxidizing conditions.

Example Reaction :
Treatment with potassium permanganate (KMnO₄) in aqueous pyridine converts the formyl group to a carboxylic acid, which can subsequently be esterified .

Mechanism :

  • Oxidation: R-CHO → R-COOH (using KMnO₄/H₂O)

  • Esterification: R-COOH → R-COOR' (using ethanol/H⁺)

Conditions :

  • Oxidizing agent: KMnO₄ or CrO₃

  • Solvent: Water-pyridine mixture

  • Yield: >80% for analogous pyrazolecarbaldehydes

Hydrolysis of the Ester Group

The ethyl ester undergoes hydrolysis to form the corresponding carboxylic acid.

Example Reaction :
Acid- or base-catalyzed hydrolysis produces 1-(4-bromophenyl)-4-formyl-1H-pyrazole-3-carboxylic acid.

Conditions :

  • Acidic: HCl/H₂O, reflux

  • Basic: NaOH/EtOH, 60°C

  • Selectivity: Base hydrolysis avoids side reactions at the formyl group

Condensation Reactions

The formyl group participates in condensation with nucleophiles to form Schiff bases, hydrazones, or heterocycles.

Key Reactions :

  • With hydrazines : Forms hydrazones, precursors to pyrazolyloxadiazoles .

  • With amines : Produces Schiff bases, useful in coordination chemistry.

  • With active methylene compounds : Knoevenagel condensation yields α,β-unsaturated derivatives .

Example :
Condensation with semicarbazide yields semicarbazones, which exhibit antimicrobial activity .

Conditions :

  • Solvent: Ethanol or methanol

  • Catalyst: Acetic acid (for Schiff bases)

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings.

Example Reaction :
Reaction with arylboronic acids produces biaryl derivatives, expanding π-conjugation for materials science applications.

Conditions :

  • Catalyst: Pd(PPh₃)₄

  • Base: K₂CO₃

  • Solvent: DMF/H₂O

Boronic AcidProductApplication
Phenylboronic acidBiaryl-pyrazoleOLED materials
Vinylboronic acidAlkenyl-pyrazoleDrug candidates

Reduction of the Formyl Group

The aldehyde can be reduced to a hydroxymethyl group using agents like NaBH₄.

Example Reaction :
Reduction with sodium borohydride yields 1-(4-bromophenyl)-4-(hydroxymethyl)-1H-pyrazole-3-carboxylate, a precursor for ester derivatives.

Conditions :

  • Reducing agent: NaBH₄ or LiAlH₄

  • Solvent: MeOH or THF

Friedel-Crafts Hydroxyalkylation

The formyl group facilitates electrophilic aromatic substitution in the presence of Lewis acids.

Example Reaction :
Reaction with anisole and BF₃·Et₂O generates hydroxyalkylated products .

Conditions :

  • Catalyst: BF₃·Et₂O or AlCl₃

  • Solvent: Dichloromethane

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that Ethyl 1-(4-bromophenyl)-4-formyl-1H-pyrazole-3-carboxylate exhibits promising antimicrobial properties . Preliminary research suggests that it may inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism of action is believed to involve interaction with bacterial enzymes or cell membranes, disrupting essential biological processes.

Anti-inflammatory Effects

Research has also pointed to potential anti-inflammatory properties associated with this compound. Investigations into its effects on inflammatory pathways suggest that it may modulate cytokine production, leading to reduced inflammation in vitro and in vivo models. This property positions it as a potential therapeutic candidate for treating inflammatory diseases.

Anticancer Potential

This compound has been evaluated for its anticancer activity . Studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, such as MDA-MB-231 (breast cancer) and HCT-116 (colon cancer). The cytotoxicity is often assessed using IC50 values, indicating the concentration required to inhibit cell growth by 50%. For instance, compounds structurally related to this compound have demonstrated significant potency against these cell lines .

Organic Synthesis Applications

In organic synthesis, this compound serves as an important building block for synthesizing more complex molecules. Its unique functional groups allow chemists to perform various transformations, including:

  • Condensation Reactions: The formyl group can participate in condensation reactions to create larger molecular frameworks.
  • Substitution Reactions: The bromine atom provides a site for nucleophilic substitution, enabling the introduction of diverse functional groups.

This versatility makes it valuable in developing new pharmaceuticals and agrochemicals.

Several case studies have highlighted the applications of this compound:

Case Study on Anticancer Activity: A study evaluated the effects of this compound on MDA-MB-231 cells, revealing significant apoptosis induction through mitochondrial pathways.

Case Study on Antibacterial Properties: Another study focused on the antibacterial efficacy of derivatives similar to this compound against common pathogens like Staphylococcus aureus and Escherichia coli, demonstrating promising inhibition with minimal cytotoxicity towards normal cells.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-bromophenyl)-4-formyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
Ethyl 1-(4-bromophenyl)-4-formyl-1H-pyrazole-3-carboxylate (Target Compound) 4-BrPh (1), -CHO (4), -COOEt (3) C₁₃H₁₁BrN₂O₃ ~323 Reactive formyl group; bromine enhances electronic effects and steric bulk
Ethyl 1-(4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate 4-FPh (1), -OH (4), -COOEt (3) C₁₂H₁₁FN₂O₃ ~250 Hydroxyl group enables hydrogen bonding; fluorine increases electronegativity
Ethyl 1-(4-bromobenzyl)-3-(4-butyl-triazol-1-yl)-1H-pyrazole-4-carboxylate 4-BrBenzyl (1), triazolyl (3), -COOEt (4) C₁₇H₁₈BrN₅O₂ ~412 Triazole moiety enhances bioactivity; bromobenzyl adds steric complexity
Ethyl 1-(4-chlorophenyl)-4-((4-methoxybenzylamino)methyl)-1H-pyrazole-3-carboxylate 4-ClPh (1), -CH₂NH(4-MeOBz) (4), -COOEt (3) C₂₁H₂₂ClN₃O₃ 399.88 Methoxybenzylamino group increases lipophilicity; chlorine moderates reactivity

Key Research Findings

Electronic and Steric Effects

  • Bromine vs. Halogen Substituents: The bromine atom in the target compound provides stronger electron-withdrawing effects compared to fluorine or chlorine , influencing electronic density on the pyrazole ring. This enhances electrophilic reactivity at the formyl group.
  • Fluorine Analog : The 4-fluorophenyl derivative () exhibits higher electronegativity, which may improve metabolic stability in drug design. The hydroxyl group at position 4 facilitates hydrogen bonding, enhancing solubility in polar solvents .

Functional Group Reactivity

  • Formyl vs. Hydroxyl/Triazole/Aminomethyl: The formyl group in the target compound is critical for Schiff base formation or condensation reactions, making it a preferred intermediate for synthesizing hydrazones or heterocyclic hybrids. In contrast, the hydroxyl group in the fluorine analog limits further derivatization but improves crystallinity . The triazole and aminomethyl groups in other analogs () introduce nitrogen-rich motifs, enhancing interactions with biological targets (e.g., enzymes or receptors) .

Crystallography and Structural Analysis

  • Crystallographic studies using programs like SHELXL and Mercury have elucidated the planar geometry of the pyrazole core and the orientation of substituents. For example, the bromine atom in the target compound induces distinct packing patterns due to its polarizability and van der Waals interactions .

Biological Activity

Ethyl 1-(4-bromophenyl)-4-formyl-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, notable for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by various studies and data.

  • Molecular Formula : C13H11BrN2O3
  • Molecular Weight : 323.14 g/mol

The compound features a pyrazole ring with a bromophenyl substituent and a formyl group, which contribute to its reactivity and biological activity. Its structure allows for interactions with various biological targets, making it a candidate for further pharmacological exploration.

1. Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. In vitro evaluations have shown promising results against various pathogens:

Pathogen MIC (µg/mL) Activity
Staphylococcus aureus0.22 - 0.25Strong inhibition
Escherichia coli0.5Moderate inhibition
Candida albicans1.0Moderate inhibition

Studies have demonstrated that the compound's mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways, leading to bactericidal effects .

2. Anti-inflammatory Properties

Research has suggested that this compound may possess anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines has been investigated in cellular models:

  • Key Findings :
    • Reduction in TNF-alpha and IL-6 levels in treated macrophages.
    • Decreased expression of COX-2 and iNOS enzymes.

These findings indicate that the compound could be beneficial in treating inflammatory diseases by modulating immune responses .

3. Anticancer Activity

The anticancer potential of this compound has been explored in several cancer cell lines, including breast and lung cancer models:

Cancer Cell Line IC50 (µM) Effect
MDA-MB-231 (Breast)15Significant cytotoxicity
A549 (Lung)10Moderate cytotoxicity

The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation . Furthermore, combination studies with conventional chemotherapeutics like doxorubicin have shown synergistic effects, enhancing overall efficacy against resistant cancer types .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrazole derivatives, including this compound, demonstrated its superior antimicrobial activity compared to other derivatives. The study utilized minimum inhibitory concentration (MIC) assays to evaluate effectiveness against clinical isolates of Staphylococcus aureus and Escherichia coli, confirming its potential as a lead compound for developing new antibiotics .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory effects of the compound in a murine model of arthritis. Treatment with this compound significantly reduced joint swelling and pain scores compared to controls, suggesting its utility in managing inflammatory conditions .

Q & A

Q. What are the key synthetic routes for Ethyl 1-(4-bromophenyl)-4-formyl-1H-pyrazole-3-carboxylate?

Methodological Answer: The compound is typically synthesized via a multi-step protocol:

  • Step 1 : Cyclocondensation of hydrazine derivatives with β-ketoesters to form the pyrazole core. For example, ethyl acetoacetate reacts with substituted hydrazines under reflux in ethanol .
  • Step 2 : Bromination at the 1-position using 4-bromophenyl substituents via nucleophilic aromatic substitution or coupling reactions .
  • Step 3 : Formylation at the 4-position using Vilsmeier-Haack conditions (POCl₃/DMF) or Duff reaction (hexamine/acid) to introduce the aldehyde group .
  • Step 4 : Esterification or protection of reactive groups to stabilize the carboxylate moiety .

Example Reaction Conditions :

StepReagents/ConditionsYieldReference
FormylationDMF (2 eq), POCl₃ (1.5 eq), 0°C → 50°C, 12 h75–85%

Q. How is the formyl group introduced at the 4-position of the pyrazole ring?

Methodological Answer: The Vilsmeier-Haack reaction is the most common method:

  • The pyrazole intermediate is treated with DMF and POCl₃ at 0°C, followed by gradual warming to 50°C. The reaction is monitored via TLC, and the product is isolated via aqueous workup (neutralization with NaHCO₃) and purified by column chromatography (hexane/ethyl acetate gradient) .
  • Alternative methods include the Duff reaction (hexamethylenetetramine in trifluoroacetic acid) for substrates sensitive to POCl₃ .

Q. What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

  • ¹H NMR : Key peaks include the formyl proton (~9.8–10.0 ppm, singlet), pyrazole protons (7.5–8.5 ppm), and ethyl ester protons (1.3 ppm triplet, 4.3 ppm quartet) .
  • ¹³C NMR : The formyl carbon appears at ~190 ppm, while the ester carbonyl is ~165 ppm .
  • IR : Strong absorption at ~1680–1700 cm⁻¹ (C=O stretch) and ~2120 cm⁻¹ (azide, if present) .
  • HRMS : Exact mass confirmation (e.g., [M+H⁺] calculated for C₁₃H₁₀BrN₂O₃: 337.9872) .

Representative ¹H NMR Data :

Proton EnvironmentChemical Shift (δ, ppm)Multiplicity
Formyl (CHO)9.92s
Pyrazole C-H7.74s
Aromatic Br-C₆H₄7.54–7.51m
Ethyl OCH₂CH₃4.28q (J=7.2 Hz)

Advanced Research Questions

Q. How do electron-withdrawing groups (e.g., Br) influence the reactivity of the pyrazole core?

Methodological Answer:

  • The 4-bromophenyl group increases electrophilicity at the pyrazole C-3/C-5 positions, facilitating nucleophilic attacks (e.g., Suzuki couplings). However, steric hindrance from the bromine atom may reduce yields in cross-coupling reactions .
  • Computational studies (DFT) show that bromine lowers the LUMO energy, enhancing susceptibility to oxidation at the formyl group .

Q. How can contradictions in reaction outcomes be resolved when modifying substituents?

Methodological Answer:

  • Case Study : When substituting the 4-bromophenyl group with 4-fluorophenyl, unexpected byproducts arise due to competing SNAr pathways. Resolution involves:
  • Adjusting stoichiometry (e.g., 1.2 eq of aryl halide).
  • Using Pd(OAc)₂/XPhos catalyst systems for selective coupling .
    • Data-Driven Approach : Systematic screening of solvents (DMF vs. THF) and temperatures (25°C vs. 80°C) optimizes yields .

Q. What role does X-ray crystallography play in characterizing this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction confirms the planar pyrazole ring and dihedral angles between substituents (e.g., 4-bromophenyl vs. formyl group). For example, in related structures, the Br–C bond length is ~1.89 Å, consistent with sp² hybridization .
  • Key Metrics :
ParameterValue
Bond Length (C=O)1.21 Å
Torsion Angle (Br–Pyrazole)12.5°

Q. How are reaction conditions optimized for scale-up synthesis?

Methodological Answer:

  • Solvent Selection : Replacing DCM (low bp) with toluene improves safety and scalability .
  • Catalyst Loading : Reducing Pd catalyst from 5 mol% to 2 mol% maintains efficiency while lowering costs .
  • Purification : Switching from column chromatography to recrystallization (ethanol/water) enhances throughput .

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